2-(2-Nitrophenyl)acetamide

概要

説明

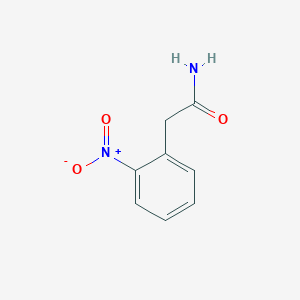

2-(2-Nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an acetamide group (-CONH2) attached to the second carbon of the benzene ring

作用機序

Target of Action

The primary target of 2-(2-Nitrophenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism of action for antimicrobial and antitumor agents .

Mode of Action

This compound interacts with DHFR, inhibiting its function This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reaction

Biochemical Pathways

By inhibiting DHFR, this compound disrupts the tetrahydrofolate synthesis pathway . This disruption can lead to a decrease in the availability of tetrahydrofolate, a cofactor necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound can inhibit DNA synthesis and cell growth, particularly in rapidly dividing cells such as cancer cells or microbes.

Result of Action

The inhibition of DHFR by this compound can lead to a decrease in DNA synthesis and cell growth . This effect is particularly pronounced in rapidly dividing cells, making the compound potentially useful as an antimicrobial or antitumor agent.

生化学分析

Biochemical Properties

The exact role of 2-(2-Nitrophenyl)acetamide in biochemical reactions is not well-documented. It can be inferred that due to its nitrophenyl group, it might interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .

Cellular Effects

It can be hypothesized that it might influence cell function by interacting with various cellular proteins and enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models .

Metabolic Pathways

It could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)acetamide typically involves the nitration of phenylacetamide. One common method is the reaction of phenylacetamide with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.

化学反応の分析

Types of Reactions: 2-(2-Nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-nitroaniline and acetic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Various nucleophiles such as halides, alkoxides, or amines.

Hydrolysis: Sulfuric acid or sodium hydroxide.

Major Products Formed:

Reduction: 2-(2-Aminophenyl)acetamide.

Substitution: Depending on the nucleophile, products such as 2-(2-Halophenyl)acetamide or 2-(2-Alkoxyphenyl)acetamide.

Hydrolysis: 2-Nitroaniline and acetic acid.

科学的研究の応用

2-(2-Nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other materials.

類似化合物との比較

2-(4-Nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.

2-(2-Aminophenyl)acetamide: The nitro group is reduced to an amino group.

2-(2-Hydroxyphenyl)acetamide: The nitro group is replaced by a hydroxyl group.

Uniqueness: 2-(2-Nitrophenyl)acetamide is unique due to the presence of both the nitro and acetamide groups, which confer specific chemical reactivity and potential biological activity. The ortho position of the nitro group relative to the acetamide group also influences its chemical behavior and interactions with other molecules.

生物活性

2-(2-Nitrophenyl)acetamide, with the chemical formula CHNO and CAS number 278262, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Weight : 180.16 g/mol

- Melting Point : 135-138 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that this compound exhibits biological activity primarily through its interaction with cellular pathways related to inflammation and cell proliferation. It has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit CDK activity, leading to reduced cell proliferation in cancer cells. For instance, a study highlighted the role of small molecules targeting RNA polymerase as potential anticancer agents, suggesting that derivatives of this compound could exhibit similar effects .

Gene Expression Modulation

In a recent investigation involving Arabidopsis thaliana, treatment with N-(2-hydroxy-5-nitrophenyl)acetamide (a derivative of this compound) resulted in significant alterations in gene expression profiles. Specifically, genes associated with pathogen response were upregulated, indicating a potential role in plant defense mechanisms .

Microbial Interactions

The compound has been shown to interact with various soil microorganisms. For example, Aminobacter aminovorans and Paenibacillus polymyxa can degrade related compounds to produce bioactive derivatives. This microbial activity suggests that this compound may play a role in soil health and plant interactions .

Case Studies

Research Findings

- Inhibition of Cyclin-Dependent Kinases : The compound shows promise as a CDK inhibitor, potentially useful in treating proliferative diseases such as cancer.

- Gene Expression Changes : N-(2-hydroxy-5-nitrophenyl)acetamide treatment alters gene expression linked to stress responses in plants, indicating its role in enhancing plant resilience against pathogens.

- Microbial Detoxification Pathways : Soil bacteria metabolize this compound into various derivatives, suggesting ecological implications for its presence in soil environments.

特性

IUPAC Name |

2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJSAZNRAKTZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299033 | |

| Record name | 2-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31142-60-6 | |

| Record name | NSC127675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(2-Nitrophenyl)acetamide in the synthesis of 2-amino-indole-3-carboxamides?

A1: this compound serves as a crucial intermediate in the one-pot synthesis of 2-amino-indole-3-carboxamides []. The reaction proceeds in two main steps:

- Formation of this compound: This compound is generated through an SNAr (nucleophilic aromatic substitution) reaction between a 2-halonitrobenzene and a cyanoacetamide under basic conditions [].

- Reduction/Cyclization: Subsequent addition of hydrochloric acid, FeCl3, and Zn powder leads to the reduction of the nitro group and cyclization, ultimately forming the desired 2-amino-indole-3-carboxamide [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。